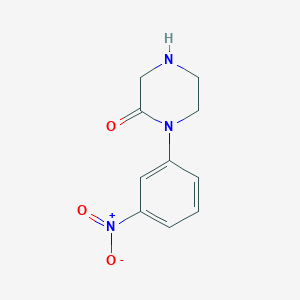

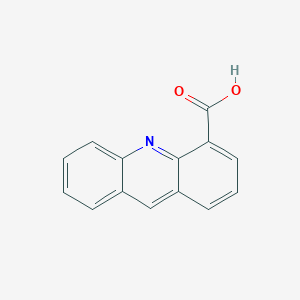

6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Overview

Description

6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is a chemical compound . It is also known by other names such as 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine .

Synthesis Analysis

The synthesis of this compound and its metabolites has been discussed in a study . The study synthesized and identified four metabolites of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor, K-604 (1). Two of the metabolites M1 and M2, were prepared from 1 using a combination reagent of hydrogen peroxide and sodium tungstate with either phosphoric acid or trifluoroethanol .Molecular Structure Analysis

The molecular structure of 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications

Formation and Rearrangement in Chemical Synthesis

The reaction of aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, like pyridine, can unexpectedly yield aminals via a Pummerer type rearrangement. This process involves the attack of a suitable base on the N-methylenethiomethyl intermediates with expulsion of methyl mercaptan, forming unusual aminals (Rakhit, Georges, & Bagli, 1979).

Catalysis and Organic Transformations

Zwitterionic salts, arising from reactions involving pyridine derivatives, have been found to be effective as organocatalysts for the transesterification of methyl carboxylates and alcohols in hydrocarbons. This showcases the utility of pyridine compounds in facilitating organic transformations, offering mild conditions for catalytic processes (Ishihara, Niwa, & Kosugi, 2008).

Electrophilic Substitution Reactions

In the realm of organometallic chemistry, reactions involving the electrophilic substitution of nitrosyl ligands by methoxy groups have been reported. These studies provide insights into the manipulation of ligands in coordination complexes, which is crucial for the development of new materials and catalysts (Arashiba et al., 2006).

Coordination Chemistry and Metal Complexes

The synthesis and characterization of coordination compounds, including those with trithiocyanuric acid, highlight the versatility of pyridine derivatives in forming structurally diverse metal complexes. These compounds have potential applications in magnetic, electronic, and catalytic materials, as exemplified by studies on nickel coordination compounds (Kopel et al., 1999).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies combined with computational methods have been used to investigate the molecular structure and electronic properties of pyridine derivatives. Such studies are essential for understanding the behavior of these compounds under various conditions and can inform their application in material science and molecular engineering (Karnan, Balachandran, & Murugan, 2012).

Safety And Hazards

Future Directions

properties

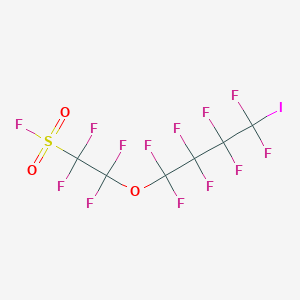

IUPAC Name |

6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIRTVZMIOEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434549 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2,4-bis(methylthio)-3-nitroPyridine | |

CAS RN |

134992-24-8 | |

| Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)